molecular formula C9H13N3S B164974 Tert-butylsulfanyl(pyridin-3-yl)diazene CAS No. 132555-20-5

Tert-butylsulfanyl(pyridin-3-yl)diazene

Cat. No.: B164974
CAS No.: 132555-20-5
M. Wt: 195.29 g/mol
InChI Key: JADHDNMYNBIKGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butylsulfanyl(pyridin-3-yl)diazene is an azo compound (R-N=N-R′) where R is a tert-butylsulfanyl group (-S-C(CH₃)₃) and R′ is a pyridin-3-yl moiety. Azo compounds are characterized by their diazene (HN=NH) core, with substituents influencing their electronic, steric, and reactive properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, tert-butylsulfanyl(pyridin-3-yl)diazene is compared to three analogs: methyl(pyridin-3-yl)diazene, phenylsulfanyl(phenyl)diazene, and 3-(tert-butyl)-2-phenylindeno[3,2-c]pyrazol-4-one (a non-azo compound with structural similarities).

Structural and Electronic Differences

Table 1: Substituent Effects on Key Properties

Compound Name R Group R' Group Molecular Weight (g/mol) Stability Reactivity
This compound tert-butylsulfanyl pyridin-3-yl ~265.4 (calculated) High (bulky R) Moderate
Methyl(pyridin-3-yl)diazene methyl pyridin-3-yl ~177.2 Moderate High
Phenylsulfanyl(phenyl)diazene phenylsulfanyl phenyl ~308.4 Low (planar R) High (aryl N₂)
3-(tert-butyl)-2-phenylindeno[3,2-c]pyrazol-4-one tert-butyl phenyl 302.37 Moderate Low (non-azo)

Key Observations :

  • Steric Effects : The tert-butylsulfanyl group in the target compound reduces reactivity by hindering intermolecular interactions, unlike smaller substituents (e.g., methyl) .

Stability and Reactivity

  • Thermal Stability : Bulky tert-butylsulfanyl groups increase thermal stability by reducing molecular motion and decomposition pathways. Methyl analogs decompose faster due to weaker steric protection .
  • Photoreactivity : Pyridinyl groups in azo compounds often exhibit redshifted absorbance spectra compared to phenyl, enabling applications in light-responsive materials.

Properties

CAS No.

132555-20-5

Molecular Formula

C9H13N3S

Molecular Weight

195.29 g/mol

IUPAC Name

tert-butylsulfanyl(pyridin-3-yl)diazene

InChI

InChI=1S/C9H13N3S/c1-9(2,3)13-12-11-8-5-4-6-10-7-8/h4-7H,1-3H3

InChI Key

JADHDNMYNBIKGJ-UHFFFAOYSA-N

SMILES

CC(C)(C)SN=NC1=CN=CC=C1

Canonical SMILES

CC(C)(C)SN=NC1=CN=CC=C1

Synonyms

Pyridine, 3-[[(1,1-dimethylethyl)thio]azo]-, (Z)- (9CI)

Origin of Product

United States

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